molecular formula C6H9NO4 B068908 (2S,4S)-pyrrolidine-2,4-dicarboxylic acid CAS No. 188345-76-8

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid

Cat. No. B068908
M. Wt: 159.14 g/mol
InChI Key: NRSBQSJHFYZIPH-IMJSIDKUSA-N
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Description

The compound “(2S,4S)-pyrrolidine-2,4-dicarboxylic acid” is a type of pyrrolidine carboxylic acid . Pyrrolidine carboxylic acids are a class of compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carboxylic acid group .


Synthesis Analysis

The synthesis of similar compounds, such as (2S,4R)- and (2S,4S)-iodo-phenyl ethers of hydroxyproline, has been reported . The synthesis of these amino acids was achieved through succinct sequences .


Molecular Structure Analysis

The molecular structure of similar compounds, such as (2S,4S)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid, has been described . The structure of these compounds is characterized by the presence of a pyrrolidine ring and a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as (2S,4R)- and (2S,4S)-iodo-phenyl ethers of hydroxyproline, have been studied . These compounds are capable of modification via rapid, specific Suzuki and Sonogashira reactions in water .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as phenolic compounds, have been described . Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Scientific Research Applications

  • Synthesis and Incorporation into Beta-Peptide Oligomers : 2,2-Disubstituted pyrrolidine-4-carboxylic acid derivatives, which include (2S,4S)-pyrrolidine-2,4-dicarboxylic acid, are used in the synthesis of beta-peptides. These peptides have unique conformational preferences and potential biomedical applications due to their non-hydrogen bonded foldamers and low intrinsic polarity of backbones (Huck & Gellman, 2005).

  • Influenza Neuraminidase Inhibitors : Compounds containing pyrrolidine cores, including (2S,4S)-pyrrolidine-2,4-dicarboxylic acid, have been designed and synthesized as potent inhibitors of influenza neuraminidase. This application is crucial for antiviral drug development (Wang et al., 2001).

  • Combinatorial Solution-Phase Synthesis : The solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, starting from (S)-pyroglutamic acid, has been explored. This synthesis method is significant for generating libraries of compounds for drug discovery (Malavašič et al., 2007).

  • Asymmetric Hydrogenation : The compound has been used in the asymmetric hydrogenation of (Z)-2-acetamidoacrylic acid derivatives, highlighting its utility in chiral synthesis (Takahashi & Achiwa, 1989).

  • Synthesis of 3-Acyltetramic Acids : Pyrrolidine-2,4-diones, prepared from α-amino acid esters, are acylated to form 3-acyltetramic acids. This process is significant for the synthesis of complex organic compounds (Jones et al., 1990).

  • Dipeptidyl Peptidase IV Inhibitors : Substituted pyrrolidine-2,4-dicarboxylic acid amides, synthesized as potential antidiabetic agents, have shown promising in vitro and in vivo inhibition of DPP-IV, an enzyme relevant in diabetes treatment (Tsai et al., 2006).

Safety And Hazards

The safety and hazards associated with similar compounds, such as (2S,4S)-Diaminoglutaric acid 2HCl, have been reported . It is recommended to handle all chemicals with caution and use proper protective equipment when handling chemicals .

Future Directions

The future directions for the study of similar compounds, such as (2S,4S)-4–[18 F]FPArg, have been suggested . This compound is expected to provide a powerful imaging method for the diagnosis and treatment of clinical tumors .

properties

IUPAC Name

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSBQSJHFYZIPH-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid

CAS RN

64927-38-4
Record name L-cis-Pyrrolidine-2,4-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kondo, T Nekado, I Sugimoto, K Ochi, S Takai… - Bioorganic & medicinal …, 2008 - Elsevier
A series of (4β-substituted)-l-prolylpyrrolidine analogs lacking the electrophilic nitrile function were synthesized and their dipeptidyl peptidase IV (DPP-IV) inhibitory activity and duration …
Number of citations: 34 www.sciencedirect.com

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